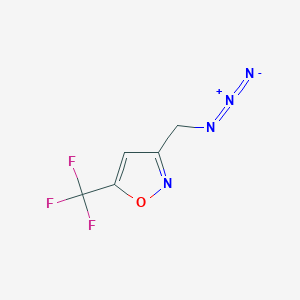
3-(Azidomethyl)-5-(trifluoromethyl)isoxazole
概要
説明
3-(Azidomethyl)-5-(trifluoromethyl)isoxazole is a compound that features both azido and trifluoromethyl functional groups attached to an isoxazole ring. The presence of these groups imparts unique chemical properties, making it a valuable compound in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of isoxazole derivatives using reagents such as Togni’s reagent or Umemoto’s reagent . The azidomethyl group can be introduced via nucleophilic substitution reactions using azide sources like sodium azide .
Industrial Production Methods
Industrial production of 3-(Azidomethyl)-5-(trifluoromethyl)isoxazole may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production .
化学反応の分析
Types of Reactions
3-(Azidomethyl)-5-(trifluoromethyl)isoxazole undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas or lithium aluminum hydride.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like sodium azide for azidation reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted isoxazoles depending on the nucleophile used.
科学的研究の応用
3-(Azidomethyl)-5-(trifluoromethyl)isoxazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-(Azidomethyl)-5-(trifluoromethyl)isoxazole involves its ability to participate in radical reactions and nucleophilic substitutions. The trifluoromethyl group enhances the compound’s stability and reactivity, while the azido group allows for further functionalization. These properties make it a versatile compound in various chemical transformations .
類似化合物との比較
Similar Compounds
- 3-(Azidomethyl)-5-(trifluoromethyl)pyrazole
- 3-(Azidomethyl)-5-(trifluoromethyl)pyridine
- 3-(Azidomethyl)-5-(trifluoromethyl)benzene
Uniqueness
3-(Azidomethyl)-5-(trifluoromethyl)isoxazole is unique due to the combination of the isoxazole ring with both azido and trifluoromethyl groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications .
特性
IUPAC Name |
3-(azidomethyl)-5-(trifluoromethyl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N4O/c6-5(7,8)4-1-3(11-13-4)2-10-12-9/h1H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYQBZOFKZDMBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1CN=[N+]=[N-])C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















